molecular formula C12H17NO2 B14486034 (1-Nitrohexyl)benzene CAS No. 63819-76-1

(1-Nitrohexyl)benzene

Cat. No.: B14486034
CAS No.: 63819-76-1
M. Wt: 207.27 g/mol
InChI Key: CKJFYVOESWJGCY-UHFFFAOYSA-N
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Description

(1-Nitrohexyl)benzene is an organic compound that belongs to the family of nitrobenzenes It consists of a benzene ring substituted with a nitro group (-NO2) and a hexyl group (-C6H13) at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Nitrohexyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of hexylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a temperature range of 25-60°C to ensure the formation of the nitro group on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

(1-Nitrohexyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of (1-Aminohexyl)benzene.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

(1-Nitrohexyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in understanding the interactions of nitroaromatic compounds with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (1-Nitrohexyl)benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitro group and the hexyl group, which confer distinct chemical reactivity and physical properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

63819-76-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-nitrohexylbenzene

InChI

InChI=1S/C12H17NO2/c1-2-3-5-10-12(13(14)15)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3

InChI Key

CKJFYVOESWJGCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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